molecular formula C9H5F4NO4 B12869958 Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate

Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B12869958
M. Wt: 267.13 g/mol
InChI Key: JGDCNDARQQSFBF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4NO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 5-fluoro-2-(trifluoromethyl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is largely dependent on its functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 5-fluoro-2-(trifluoromethyl)benzoate
  • Methyl 4-nitro-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, while the fluorine atoms enhance its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H5F4NO4

Molecular Weight

267.13 g/mol

IUPAC Name

methyl 5-fluoro-4-nitro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-6(10)7(14(16)17)3-5(4)9(11,12)13/h2-3H,1H3

InChI Key

JGDCNDARQQSFBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Origin of Product

United States

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